molecular formula C8H14O3 B3392257 methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate CAS No. 907608-98-4

methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate

Cat. No.: B3392257
CAS No.: 907608-98-4
M. Wt: 158.19 g/mol
InChI Key: PWCITRNZYCAWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . It is a liquid at room temperature and is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate can be synthesized through various methods. One common approach involves the esterification of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The product is then purified through distillation or crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate
  • Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
  • Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate

Uniqueness

Methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate is unique due to its five-membered cyclopentane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This structural feature can influence its reactivity and interactions in various applications .

Properties

IUPAC Name

methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-7(10)8(6-9)4-2-3-5-8/h9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCITRNZYCAWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907608-98-4
Record name methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of cyclopentane-1,1-dicarboxylic acid methyl ester (1.00 g, 5.81 mmol) and triethylamine (808 uL, 5.81 mmol) in THF (15 mL) is added isobutyl chloroformate (750 uL, 5.81 mmol) at 0° C. The mixture is stirred at 0° C. for 20 minutes. The mixture is filtrated, and the filtrate is added to a suspension of NaBH4 (242 mg) in THF (15 ml) at 0° C. The mixture is stirred at 0° C. for 3 hours and at room temperature for 12 hours. To the mixture, H2O is added and the mixture is extracted with AcOEt. The organic layer is dried over MgSO4, and concentrated under reduced pressure. The obtained residue is purified by silica gel column chromatography to give 1-hydroxymethyl-cyclopentanecarboxylic acid methyl ester (433 mg, 47%); TLC (hexane/AcOEt, 1:1) Rf 0.43, 1H NMR (400 MHz, chloroform-d) δ ppm 1.61-1.77 (m, 6H), 1.93-2.00 (m, 2H), 2.53 (m, 1H), 3.57 (d, 2H), 3.72 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
808 μL
Type
reactant
Reaction Step One
Quantity
750 μL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 1-formylcyclopentanecarboxylate (954 mg, 6.11 mmol, Synthesis 1997, 32-34) in ethanol (10 mL) was added sodium tetrahydroborate (104 mg, 2.75 mmol) at ambient temperature. After being stirred for 30 min, the mixture was concentrated in vacuo to give an oil. The residual oil was dissolved with ethyl acetate, and the solution was washed with brine. The extract was dried over magnesium sulfate and concentrated in vacuo to afford 806 mg (83%) of the title compound as a colorless oil. The crude product was used in the next step without further purification.
Quantity
954 mg
Type
reactant
Reaction Step One
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.